B1193708 TRK-380

TRK-380

Cat. No.: B1193708
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TRK-380 is a novel, selective agonist for the human β3-adrenoceptor (β3-AR) with research applications primarily in the study of overactive bladder (OAB) and smooth muscle relaxation . Its core research value lies in its potent and selective pharmacological profile; studies demonstrate that this compound exhibits strong agonistic activity for human β3-ARs that is equivalent to the non-selective agonist isoproterenol, while showing no activity on human β1-ARs and only weak effects on human β2-ARs . The mechanism of action for this compound involves the activation of β3-ARs in the detrusor smooth muscle of the bladder. This activation triggers a signaling cascade that leads to the accumulation of cyclic adenosine monophosphate (cAMP), resulting in muscle relaxation . In vitro studies on isolated detrusor strips from humans and other mammals have shown that this compound produces concentration-dependent relaxation of resting tension and counteracts contractions induced by agents like carbachol and KCl . Furthermore, the relaxing effect on human detrusor strips has been shown to be competitively antagonized by the selective β3-AR antagonist SR59230A, confirming that the relaxation is primarily mediated through β3-AR activation . In vivo research models have demonstrated that this compound ameliorates formalin-induced pollakiuria (abnormally frequent urination) in rats and reduces carbachol-induced bladder contractions in dogs . These properties make this compound a promising investigational compound for researching the pathophysiology and potential treatment strategies for overactive bladder syndrome. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

Unknown

SMILES

Unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TRK-380;  TRK 380;  TRK380;  TAC-301;  TAC 301;  TAC301.

Origin of Product

United States

Comparison with Similar Compounds

Mirabegron

Key Similarities :

  • Both mirabegron and TRK-380 are selective β3-AR agonists approved or investigated for OAB .
  • They reduce bladder overactivity by relaxing detrusor smooth muscle via cAMP signaling .

Key Differences :

Parameter This compound Mirabegron References
Approval Status Preclinical/Phase III (unpublished) Approved in Japan (2011), EU/US (2012)
Selectivity (β3-AR) 290-fold over β1-AR; 56-fold over β2-AR 50-fold over β1-AR; 10-fold over β2-AR
Cardiovascular Effects Minimal blood pressure/heart rate changes in preclinical models Mild tachycardia and hypertension reported in some patients
Efficacy in Resistance Effective in anticholinergic-resistant models (e.g., tolterodine-insensitive rats) Primarily used as first-line therapy

Clinical Implications: Mirabegron’s established clinical use provides a benchmark for this compound.

Vibegron

Key Similarities :

  • Vibegron, like this compound, is a selective β3-AR agonist in late-stage development for OAB .
  • Both compounds show bladder relaxation in preclinical models with minimal β1/β2-AR activity .

Key Differences :

Parameter This compound Vibegron References
Development Stage Phase III (unpublished data) Approved in Japan (2018)
Species-Specificity Strong efficacy in dogs and monkeys Primarily tested in rodents
Prostate Effects Relaxes normal prostate smooth muscle; no effect in BPH Limited data on prostate activity

Solabegron (GW427353)

Key Similarities :

  • Solabegron and this compound inhibit carbachol-induced bladder contractions in dogs .
  • Both increase bladder compliance and reduce urinary frequency .

Key Differences :

Parameter This compound Solabegron References
Receptor Affinity Higher β3-AR selectivity vs. β1/β2 Moderate β3-AR selectivity
Clinical Progress Advanced preclinical data Discontinued in Phase II

Why this compound Stands Out :
this compound’s superior selectivity and translational promise in human bladder strips (EC50: 1.3 nM) support its progression to clinical trials, whereas solabegron’s development halted due to efficacy limitations .

Other β3-AR Agonists in Development

  • CL-316243 and BRL37344 : Early-stage agonists with lower β3-AR selectivity and significant cardiovascular side effects, limiting clinical utility .
  • AJ-9677 : Discontinued due to insufficient efficacy in Phase II trials .

Preparation Methods

Intermediate Synthesis: Acetylacetone Derivatives

A critical precursor in the synthesis of β3 agonists is acetylacetone (2,4-pentanedione), a diketone that serves as a building block for heterocyclic and aromatic intermediates. Patent CN101186566B outlines a green synthesis method for acetylacetone using D301 weak-base ion-exchange resin as a catalyst. This method involves the reaction of acetoacetic ester (e.g., methyl acetoacetate) with acetic anhydride at 100–180°C for 8–20 hours (Table 1). The D301 resin catalyzes the condensation, simplifying purification and reducing environmental impact compared to traditional acid catalysts like sulfuric acid.

Table 1: Reaction Conditions for Acetylacetone Synthesis Using D301 Resin

ParameterRange
Temperature100–180°C
Reaction Time8–20 hours
CatalystD301 resin
Yield85–92% (reported)

This intermediate could be functionalized further through alkylation or aminolysis to introduce the requisite amine and aromatic groups for this compound.

Coupling Reactions for β3-Adrenoceptor Agonist Core

The propanolamine core of this compound is typically assembled via a nucleophilic substitution reaction between an epoxide and a primary or secondary amine. For instance, reacting glycidyl ether derivatives with aryl amines under basic conditions can yield the β-hydroxylamine structure. A key challenge lies in achieving regioselectivity and avoiding racemization, which necessitates low-temperature conditions (-20°C to 0°C) and chiral catalysts.

Patent DK2558577T3 highlights the use of solid-phase synthesis for similar compounds, where the amine component is immobilized on a resin bead to facilitate stepwise coupling. This approach minimizes side reactions and simplifies purification. After each coupling step, the intermediate is cleaved from the resin using orthogonal linkers (e.g., photo-cleavable or ester-based linkers), enabling sequential addition of aromatic and alkyl groups.

Solid-Phase Synthesis Approaches

Combinatorial chemistry methods, as described in DK2558577T3, offer a robust framework for synthesizing this compound analogs. The process involves:

  • Immobilization: Anchoring a primary amine to a resin bead via a selectively cleavable linker.

  • Sequential Coupling: Introducing aromatic and alkyl groups using reactive building blocks in a split-and-mix protocol.

  • Tagging: Encoding each building block with an oligonucleotide tag to track synthetic history, though this step may be omitted for single-target synthesis.

This method ensures high fidelity in multi-step syntheses and is particularly advantageous for generating this compound derivatives with modified pharmacokinetic properties.

Optimization of Reaction Conditions

Catalytic Systems and Resin-Based Catalysts

The D301 resin’s efficacy in acetylacetone synthesis underscores the importance of heterogeneous catalysis in this compound preparation. Compared to homogeneous catalysts, resin-based systems offer easier recovery and reuse, reducing costs in industrial-scale production. For example, the D301 resin maintains >80% activity after five reaction cycles, making it suitable for continuous-flow reactors.

In propanolamine synthesis, palladium on carbon (Pd/C) or platinum oxide (PtO2) catalysts are employed for hydrogenation steps, critical for reducing nitro groups to amines or ketones to alcohols. Optimal hydrogen pressure (1–3 atm) and temperature (25–50°C) balances reaction rate and selectivity.

Temperature and Solvent Effects

Solvent choice profoundly impacts reaction efficiency and stereochemical outcomes. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred for SN2 reactions, ensuring good nucleophile solubility. For example, the coupling of epichlorohydrin with aryl amines in DMF at 0°C achieves >90% regioselectivity for the desired β-hydroxylamine product.

Analytical Characterization of this compound

Critical quality attributes (CQAs) for this compound include:

  • Purity: Assessed via HPLC with UV detection (λ = 254 nm), targeting >98% purity.

  • Stereochemical Integrity: Chiral chromatography (e.g., Chiralpak AD-H column) confirms enantiomeric excess (>99% for R-configuration).

  • Thermal Stability: Differential scanning calorimetry (DSC) reveals a melting point of 150–155°C, consistent with crystalline β3 agonists.

Table 2: Analytical Parameters for this compound

ParameterMethodSpecification
PurityHPLC-UV≥98%
Enantiomeric ExcessChiral HPLC≥99% (R-configuration)
Residual SolventsGC-FID<500 ppm

Q & A

Q. How can researchers design a robust experimental framework for studying TRK-380's biochemical interactions?

Methodological Answer:

  • Step 1 : Define the research objective (e.g., this compound’s binding affinity to specific receptors) using hypothesis-driven design .
  • Step 2 : Select appropriate in vitro or in vivo models (e.g., cell lines with TRK overexpression) and validate their relevance to the biological context .
  • Step 3 : Incorporate controls (positive/negative) to isolate variables and ensure reproducibility .
  • Step 4 : Use statistical power analysis to determine sample size, minimizing Type I/II errors .

Q. What strategies ensure rigorous literature review and hypothesis formulation for this compound research?

Methodological Answer:

  • Strategy 1 : Use databases like PubMed or Scopus with keywords "this compound," "neurotrophic kinase," and "small-molecule inhibitors," filtering for primary sources (2000–2025) .
  • Strategy 2 : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses . Example:

    "In neuronal cell models (Population), does this compound (Intervention) compared to placebo (Comparison) reduce TRKA phosphorylation (Outcome) within 24 hours (Time)?"

  • Strategy 3 : Document contradictory findings (e.g., this compound’s efficacy in cancer vs. neurodegenerative models) to refine research gaps .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound efficacy data across different experimental models?

Methodological Answer:

  • Approach 1 : Conduct a sensitivity analysis to identify variables influencing outcomes (e.g., dosage, cell type, assay conditions) .
  • Approach 2 : Apply Bayesian meta-analysis to quantify heterogeneity between studies and adjust for publication bias .
  • Approach 3 : Validate findings using orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization assays) .

Q. What advanced statistical methods are suitable for analyzing this compound’s time-dependent pharmacological effects?

Methodological Answer:

  • Method 1 : Mixed-effects modeling to account for longitudinal data variability (e.g., repeated measurements of kinase activity) .
  • Method 2 : Principal component analysis (PCA) to reduce dimensionality in high-throughput datasets (e.g., proteomic profiles post-TRK-380 treatment) .
  • Method 3 : Machine learning pipelines (e.g., random forests) to predict this compound’s binding sites using structural data .

Q. How can researchers ethically address uncertainties in this compound’s mechanism of action during peer review?

Methodological Answer:

  • Guideline 1 : Pre-register hypotheses and analytical plans on platforms like Open Science Framework to avoid HARKing (Hypothesizing After Results are Known) .
  • Guideline 2 : Disclose limitations in discussion sections (e.g., "In vivo bioavailability data are preliminary and require PK/PD modeling") .
  • Guideline 3 : Share raw data and code repositories (e.g., GitHub, Zenodo) to enable independent verification .

Q. What interdisciplinary approaches enhance this compound’s translational potential in neuroscience and oncology?

Methodological Answer:

  • Collaboration 1 : Integrate chemoinformatics (e.g., molecular docking simulations) with wet-lab data to optimize this compound’s selectivity .
  • Collaboration 2 : Partner with clinical researchers to align preclinical findings with biomarker-driven trials (e.g., TRK fusion-positive cancers) .
  • Tool : Use CRISPR-Cas9 screens to identify synthetic lethal partners for this compound in disease-specific contexts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.